![molecular formula C13H10ClNO4S B1463277 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid CAS No. 1269090-87-0](/img/structure/B1463277.png)
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid
Overview
Description
“2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid”, also known as BAY-8002, is a chemical compound with the empirical formula C20H14ClNO5S . It is an orally available, potent, and selective inhibitor of the lactate transporter MCT1 (monocarboxylate transporter 1; SLC16A1) that potently inhibits bidirectional lactate transport . BAY-8002 exhibits antiproliferative activity in numerous cancer cell lines .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid is the Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) . These transporters play a crucial role in the transport of lactate across the cell membrane.
Mode of Action
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid acts as an inhibitor of MCT1 and MCT2 . It effectively inhibits the bidirectional transport of lactate, which is a key process in cellular metabolism .
Biochemical Pathways
By inhibiting MCT1 and MCT2, 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid disrupts the normal lactate transport mechanisms in cells . This leads to an accumulation of lactate within the cells, which can have significant effects on various biochemical pathways, particularly those involved in energy production and cellular metabolism .
Result of Action
The inhibition of lactate transport by 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid can lead to significant changes at the molecular and cellular levels. For instance, it has been shown to significantly increase lactate levels within tumor cells . This can disrupt the energy metabolism of the cells, potentially inhibiting their growth .
properties
IUPAC Name |
4-(benzenesulfonamido)-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-8-9(6-7-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRCSYMCPDPTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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